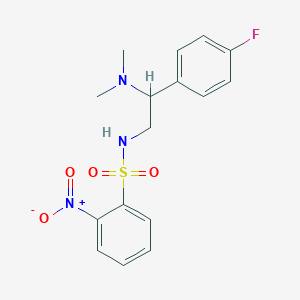

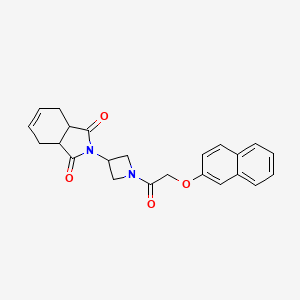

1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, related compounds have been synthesized using various methods. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of sulfonylurea compounds, including those similar to 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, have been extensively studied. For example, Bergman et al. (1980) explored the synthesis and mass spectrometric fragmentation patterns of methylsulfonyl and methylthio polychlorobiphenyls, revealing insights into the influence of sulfur-containing groups on chemical behavior (Bergman, Jansson, & Bamford, 1980). Similarly, Bergman and Wachtmeister (1978) described a one-step synthesis method for some methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls, further characterizing the synthesized compounds through various analytical techniques (Bergman & Wachtmeister, 1978).

Biological Interactions and Mechanisms

Research by Johansson et al. (1998) has demonstrated the interactions between methylsulfonyl PCBs and the human glucocorticoid receptor, providing a foundation for understanding the biological activity of sulfonylurea compounds at the molecular level (Johansson, Nilsson, & Lund, 1998). These interactions highlight the potential endocrine-disrupting capabilities of certain sulfonylurea derivatives.

Antitumor Applications

A study by Rush et al. (1992) on the effects of diarylsulfonylurea antitumor agents on mitochondrial function in rat liver and GC3/c1 cells sheds light on the unique mechanism of action of these compounds, which do not result from nonselective destruction of actively dividing cell populations (Rush, Rinzel, Boder, Heim, Toth, & Ponsler, 1992). This research points to the potential therapeutic applications of sulfonylurea derivatives in cancer treatment.

Agricultural and Environmental Implications

The role of sulfonylurea herbicides in agriculture, their fate in the environment, and their mode of action have been reviewed, emphasizing the importance of understanding the environmental impact and effectiveness of these compounds in weed control (Blair & Martin, 1988).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLGEPGWBGRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669435.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)

![4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2669438.png)

![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)

![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)

![N-(4-nitrophenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2669452.png)